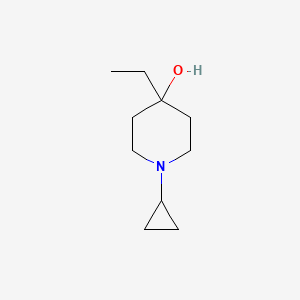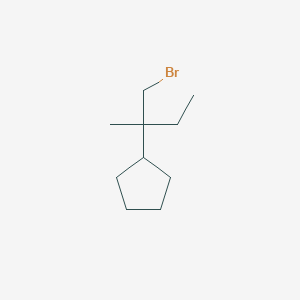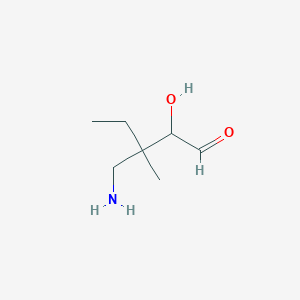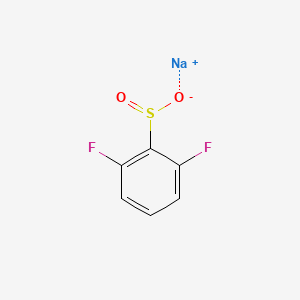
2,6-Difluorobenzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3F2NaO2S. It is a derivative of benzenesulfinic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-Difluorobenzenesulfinic acid sodium salt typically involves the sulfonation of 2,6-difluorobenzene followed by neutralization with a sodium base. The general synthetic route can be summarized as follows:
Sulfonation: 2,6-Difluorobenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfinic acid group.
Neutralization: The resulting 2,6-difluorobenzenesulfinic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for precise addition of reagents and temperature control is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzenesulfinic acid sodium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-difluorobenzenesulfonic acid.
Reduction: Reduction reactions can convert it to 2,6-difluorobenzenethiol.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming sulfonamides, sulfones, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like amines, alcohols, and thiols can react with the sulfinic acid group under mild conditions.
Major Products
Oxidation: 2,6-Difluorobenzenesulfonic acid.
Reduction: 2,6-Difluorobenzenethiol.
Substitution: Various sulfonamides, sulfones, and other organosulfur compounds.
Scientific Research Applications
2,6-Difluorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds. It serves as a sulfonylating agent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfinic acid group.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Difluorobenzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfinic acid group can form covalent bonds with various molecular targets, leading to the formation of stable products. In biological systems, it can interact with enzymes and proteins, modifying their activity and function.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfinic acid sodium salt: Lacks the fluorine substituents, making it less reactive in certain chemical reactions.
2,4-Difluorobenzenesulfinic acid sodium salt: Similar structure but with fluorine atoms at different positions, leading to different reactivity and applications.
2,6-Difluorobenzenesulfonic acid sodium salt: An oxidized form of the compound with different chemical properties.
Uniqueness
2,6-Difluorobenzenesulfinic acid sodium salt is unique due to the presence of fluorine atoms, which enhance its reactivity and stability in various chemical reactions. The specific positioning of the fluorine atoms also influences its interaction with molecular targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C6H3F2NaO2S |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
sodium;2,6-difluorobenzenesulfinate |
InChI |
InChI=1S/C6H4F2O2S.Na/c7-4-2-1-3-5(8)6(4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
FHRYGPWVAFDGKN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)

![2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13174456.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13174467.png)
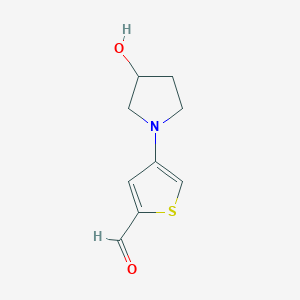
![Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174491.png)
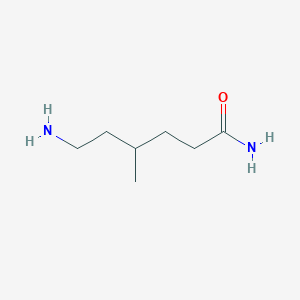
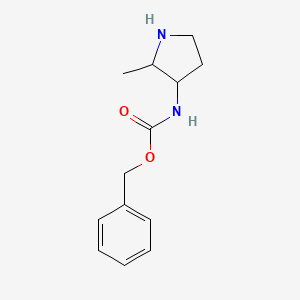
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
